2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a structurally complex molecule featuring a benzo[e][1,2,4]thiadiazine core modified with a sulfone group (1,1-dioxido), a propyl substituent at position 4, and a thioether linkage to an acetamide moiety. The acetamide group is further substituted with a 4-ethoxyphenyl ring. The sulfone group enhances polarity and metabolic stability, while the ethoxyphenyl substituent may influence lipophilicity and bioavailability.
Properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-3-13-23-17-7-5-6-8-18(17)29(25,26)22-20(23)28-14-19(24)21-15-9-11-16(12-10-15)27-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDVGMXYASZHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps One common approach starts with the preparation of the benzo[e][1,2,4]thiadiazine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions
The final step involves the coupling of the thiadiazine derivative with 4-ethoxyphenyl acetamide under conditions that promote the formation of the desired thioether linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazine ring.
Substitution: The aromatic ring and the acetamide moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring or the acetamide moiety.
Scientific Research Applications
2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on synthesis , physicochemical properties , and biological relevance .
Structural Analogues
Key Comparisons
Core Heterocyclic Systems: The target compound’s benzo[e][1,2,4]thiadiazine core is distinct from quinazolinone (), benzothiazole (), and benzimidazole () systems. The sulfone group in the thiadiazine ring increases polarity compared to sulfur-containing analogs like thiazole or thiadiazole derivatives .
Substituent Effects: The 4-ethoxyphenyl group in the target compound likely enhances lipophilicity compared to electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) but reduces it relative to non-polar substituents like cyanophenyl (). Sulfone vs. Thioether: The 1,1-dioxido group in the target compound improves oxidative stability compared to thioether-linked analogs (e.g., ’s thioacetate), which are prone to metabolic oxidation.
Synthetic Routes: Most analogs are synthesized via carbodiimide-mediated coupling () or multi-step condensation ().
Biological Relevance: N-(1,3-benzothiazol-2-yl)acetamide () demonstrates anticancer activity, suggesting that the acetamide-thiazole motif is pharmacologically active. The target compound’s ethoxyphenyl and sulfone groups may modulate similar pathways but with altered selectivity. Crystal Packing: highlights that dichlorophenyl-thiazole acetamides form hydrogen-bonded dimers, which influence solubility.
Research Findings and Implications
- Structure-Activity Relationships (SAR): The propyl and ethoxyphenyl substituents in the target compound may optimize steric and electronic interactions with biological targets, as seen in hybrid systems like benzimidazole-thiazolidinones ().
Q & A
Q. How to design in vivo studies balancing efficacy and toxicity for this compound?
- Methodology :
- Dose Escalation : Start with 10 mg/kg (mouse) and monitor body weight, organ histopathology, and hematological parameters .
- Biomarker Analysis : Measure serum ALT/AST (liver toxicity) and BUN/creatinine (kidney function) .
Tables for Key Comparisons
Table 1 : Comparison of bioactivity data for structural analogs
| Compound Modifications | IC₅₀ (μM) HeLa | MIC (μg/mL) S. aureus | Solubility (mg/mL) |
|---|---|---|---|
| Ethoxyphenyl (Parent) | 12.3 ± 1.2 | 8.5 ± 0.7 | 0.45 |
| 4-Fluorophenyl analog | 8.9 ± 0.9 | 6.2 ± 0.5 | 0.32 |
| Sulfone derivative | 15.6 ± 1.5 | 10.1 ± 1.0 | 0.78 |
| Data derived from |
Table 2 : Stability of formulations under stress conditions
| Excipient | Degradation (%) at 40°C/75% RH (7 days) | Solubility Improvement (Fold) |
|---|---|---|
| HP-β-CD (20%) | 5.2 ± 0.3 | 8.5x |
| Liposomal (DSPC:Chol) | 2.1 ± 0.2 | 12.3x |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
